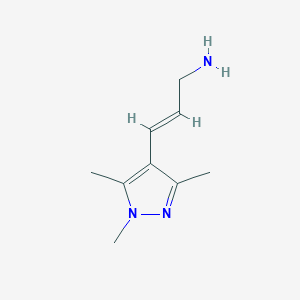
3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a prop-2-en-1-amine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate allyl amine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
Uniqueness
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is unique due to its specific structural features, such as the presence of the prop-2-en-1-amine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
生物活性
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a chemical compound characterized by its unique structural features, including a pyrazole ring with three methyl substitutions and an allylic amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3, with a molecular weight of approximately 179.25 g/mol. The presence of the pyrazole moiety suggests significant reactivity and biological activity, making it a subject of interest for further research.
Biological Activities
Compounds containing pyrazole rings are known for their diverse biological activities. The following are some key areas where this compound may exhibit activity:
Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown moderate to potent antiproliferative activity against various human cancer cell lines such as A549 and HT-1080 .
Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its potential therapeutic effects. Pyrazole derivatives have been noted for their ability to bind to various biological targets due to their structural features.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound can bind to specific enzymes or receptors, influencing their function and leading to various biological outcomes. Molecular docking studies could provide insights into these interactions and the specific pathways involved .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key features and biological activities of related pyrazole derivatives.
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 1-Methylpyrazole | Structure | One methyl group on pyrazole | Antifungal properties |
| 4-Aminoantipyrine | Structure | Amino group on position 4 | Analgesic and anti-inflammatory |
| 5-Methylpyrazole | Structure | Methyl group at position 5 | Inhibitor of alcohol dehydrogenase |
| 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amine | Structure | Three methyl groups; allylic amine | Potential anticancer activity |
The combination of three methyl groups on the pyrazole ring and an allylic amine functional group may enhance the reactivity and biological profile of this compound compared to simpler derivatives.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amines:
- Antiproliferative Studies : Research conducted on a series of novel pyrazoles indicated that compounds with specific substitutions exhibited significant antiproliferative effects against cancer cell lines. The structure–activity relationship (SAR) revealed that modifications could lead to enhanced potency .
- Enzymatic Inhibition : Studies have shown that certain pyrazole derivatives can act as enzyme inhibitors, impacting metabolic pathways relevant to disease states. This highlights the potential for developing therapeutic agents targeting specific enzymes involved in cancer progression .
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-5H,6,10H2,1-3H3/b5-4+ |
InChI 键 |
SRTLYBYMIRALNT-SNAWJCMRSA-N |
手性 SMILES |
CC1=C(C(=NN1C)C)/C=C/CN |
规范 SMILES |
CC1=C(C(=NN1C)C)C=CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















